2-(2,2,2-Trifluoroethoxy)phenol

Catalog No.
S1533198
CAS No.
160968-99-0
M.F
C8H7F3O2
M. Wt
192.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2,2-Trifluoroethoxy)phenol

CAS Number

160968-99-0

Product Name

2-(2,2,2-Trifluoroethoxy)phenol

IUPAC Name

2-(2,2,2-trifluoroethoxy)phenol

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2

InChI Key

VDWGLBLCECKXRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OCC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(F)(F)F

Preparation of Phenyl Acetate Compounds

Synthesis of Antiplasmodial Compounds

Anti-cancer and Anti-diabetic Properties

Solvent for Nylon

Precursor for Inhaled Anaesthetic Isoflurane

Pharmaceutical Reference Standards

2-(2,2,2-Trifluoroethoxy)phenol is an organic compound characterized by the chemical formula C8H7F3O2. This compound consists of a phenolic structure with a hydroxyl group (-OH) and a trifluoroethoxy group (-OCH2CF3) attached to the aromatic ring. The presence of three fluorine atoms in the trifluoroethoxy group imparts unique chemical properties, enhancing its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

As a reactant for synthesizing phenyl acetate compounds known for their sedative and hypnotic effects. Additionally, studies have shown that this compound can influence cellular processes by affecting cell signaling pathways, gene expression, and metabolism. It has been reported to induce apoptosis through the regulation of carcinogen metabolism and cell cycle arrest.

The synthesis of 2-(2,2,2-Trifluoroethoxy)phenol can be achieved through various methods:

  • Alkali-Catalyzed Reaction: A common approach involves reacting phenol with 2,2,2-trifluoroethanol in the presence of an alkali catalyst. This method is straightforward and often used for laboratory-scale synthesis .
  • Diazotization Method: Another method includes the preparation of 2-(2,2,2-Trifluoroethoxy)aniline as an intermediate, which is then subjected to diazotization followed by hydroxyl separation. This process requires careful control of reaction conditions to ensure yield and purity .

The applications of 2-(2,2,2-Trifluoroethoxy)phenol span several fields:

  • Organic Synthesis: It serves as an intermediate for preparing various organic compounds.
  • Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in developing sedative and hypnotic agents.
  • Industrial Chemistry: Utilized in synthesizing specialty chemicals and materials due to its unique fluorinated structure.

Interaction studies involving 2-(2,2,2-Trifluoroethoxy)phenol have highlighted its ability to form stable complexes with target enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways. The compound's effects on cellular processes are mediated through binding interactions with biomolecules and alterations in gene expression.

Several compounds share structural similarities with 2-(2,2,2-Trifluoroethoxy)phenol. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene106854-77-70.73Contains a bromine substituent instead of a hydroxyl group
4-(2,2,2-Trifluoroethoxy)benzoic acid27914-56-30.61Features a carboxylic acid group
1-(2-Bromoethoxy)-2-methoxybenzene4463-59-60.67Contains both bromo and methoxy groups
4-(Trifluoromethyl)phenol456-57-0VariesContains a trifluoromethyl group instead of trifluoroethoxy

XLogP3

2.4

Wikipedia

2-(2,2,2-Trifluoroethoxy)phenol

Dates

Modify: 2023-08-15

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